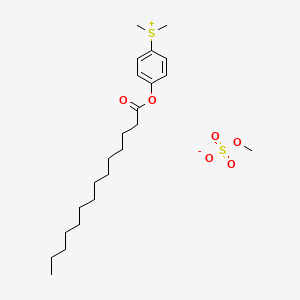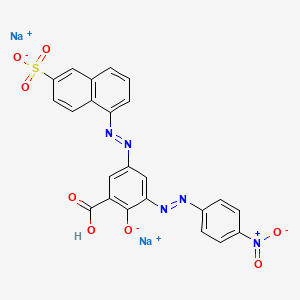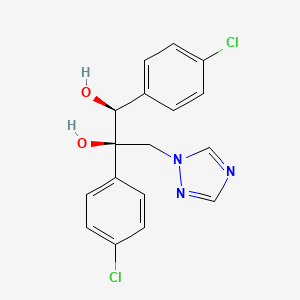
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is a complex organic compound with the molecular formula C26H34O2 It is known for its unique structure, which includes two octahydro-4,7-methano-1H-inden-2-yl groups attached to a hydroquinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone typically involves the reaction of hydroquinone with octahydro-4,7-methano-1H-inden-2-yl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroquinone core to a more reduced state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more reduced hydroquinone forms.
科学的研究の応用
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroquinone core can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar core structure but lacking the hydroquinone moiety.
Hydroquinone: A simpler compound with a hydroquinone core, used in various chemical and biological applications.
Quinone Derivatives: Compounds derived from the oxidation of hydroquinone, with distinct chemical properties and applications.
Uniqueness
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is unique due to its combination of the hydroquinone core with two octahydro-4,7-methano-1H-inden-2-yl groups. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
93841-45-3 |
|---|---|
分子式 |
C26H34O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
2,3-bis(4-tricyclo[5.2.1.02,6]decanyl)benzene-1,4-diol |
InChI |
InChI=1S/C26H34O2/c27-23-5-6-24(28)26(18-11-21-15-3-4-16(8-15)22(21)12-18)25(23)17-9-19-13-1-2-14(7-13)20(19)10-17/h5-6,13-22,27-28H,1-4,7-12H2 |
InChIキー |
LRUURYXTKSHHJY-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3C2CC(C3)C4=C(C=CC(=C4C5CC6C7CCC(C7)C6C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















